molecular formula C14H19N3OS B1274823 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-03-8

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274823
CAS No.: 667413-03-8
M. Wt: 277.39 g/mol
InChI Key: ALUPWDXRUPLLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a high-purity chemical compound supplied for research and development purposes. This synthetic derivative of the 4H-1,2,4-triazole-3-thiol scaffold is characterized by a 3,5-dimethylphenoxyethyl moiety at the 5-position and an ethyl group at the 4-position of the triazole ring . The 1,2,4-triazole core is a recognized pharmacophore in medicinal and agrochemical research, known for its ability to interact with diverse biological targets . The presence of the thiol group enhances the molecule's reactivity, making it a versatile building block for further chemical transformations, including the formation of metal complexes or synthesis of novel derivatives . Compounds based on the 1,2,4-triazole-3-thione structure have demonstrated a wide spectrum of biological activities in scientific studies, including significant antimicrobial and antifungal properties . The specific substitution pattern on this molecule makes it a compound of interest for investigating new antibacterial agents, particularly in the context of growing antimicrobial resistance (AMR) . Furthermore, such triazole-thione derivatives are frequently explored for their potential antioxidant effects and as key intermediates in the development of fungicides and herbicides . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers can access batch-specific analytical data, including Certificates of Analysis, upon request. For specific academic pricing or bulk inquiries, please contact our customer support team.

Properties

IUPAC Name

3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUPWDXRUPLLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391767
Record name 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-03-8
Record name 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

  • Formation of 3,5-dimethylphenoxyethyl intermediate
    The reaction of 3,5-dimethylphenol with ethyl bromoacetate or ethyl bromide under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of the 3,5-dimethylphenoxyethyl intermediate via nucleophilic substitution.

  • Preparation of hydrazide intermediate
    The ester intermediate is converted to the corresponding hydrazide by reaction with hydrazine hydrate under reflux conditions.

  • Cyclization to 1,2,4-triazole ring
    The hydrazide is cyclized with carbon disulfide in the presence of potassium hydroxide to form the 1,2,4-triazole-3-thiol core structure.

  • Alkylation at the 4-position
    The 4-position ethyl substitution is introduced by alkylation with ethyl iodide or ethyl bromide under basic conditions.

  • Purification and characterization
    The crude product is purified by recrystallization from ethanol or ethanol-DMF mixtures. Purity is confirmed by thin-layer chromatography (TLC), and structural integrity is verified by spectroscopic methods.

Reaction Conditions and Catalysts

  • Solvents : Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, facilitating nucleophilic substitution reactions.
  • Bases : Cesium carbonate or potassium hydroxide are employed to deprotonate phenolic hydroxyl groups and promote cyclization.
  • Temperature : Reactions are typically conducted under reflux (80–145°C) depending on the step, with cyclization often requiring elevated temperatures (~145°C).
  • Catalysts : Acid catalysts such as glacial acetic acid or concentrated sulfuric acid may be used in condensation steps to enhance cyclization efficiency.

Analytical Characterization

Analytical Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation Chemical shifts corresponding to methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and triazole ring protons
Infrared Spectroscopy (IR) Functional group identification S-H stretch near 2550 cm⁻¹, C=N stretch near 1600 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Purity assessment Single peak indicating high purity
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching C14H19N3OS (m/z ~277)
Thin-Layer Chromatography (TLC) Reaction monitoring Single spot with appropriate Rf values in ethyl acetate/hexane solvent system

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Purpose
1 Nucleophilic substitution 3,5-dimethylphenol + ethyl bromoacetate, Cs2CO3, DMF, reflux Formation of phenoxyethyl intermediate
2 Hydrazide formation Hydrazine hydrate, reflux Conversion of ester to hydrazide
3 Cyclization Carbon disulfide, KOH, heat (~145°C) Formation of 1,2,4-triazole-3-thiol ring
4 Alkylation Ethyl iodide/bromide, base, DMF Introduction of 4-ethyl substituent
5 Purification Recrystallization from ethanol/DMF Isolation of pure compound

Research Findings and Optimization

  • Yield and Purity : Reaction times of 4–6 hours at elevated temperatures (80–145°C) optimize cyclization and substitution yields, with purity exceeding 95% after recrystallization.
  • Catalyst Influence : Acid catalysts improve condensation efficiency but require careful control to prevent side reactions.
  • Solvent Effects : DMF enhances nucleophilic substitution rates; however, alternative solvents like ethanol may be used for recrystallization.
  • Characterization Consistency : Spectroscopic data consistently confirm the expected molecular structure, with reproducible NMR and IR signatures.

Chemical Reactions Analysis

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition: Research has shown that triazoles can inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs or reduced toxicity by preventing the formation of harmful metabolites.
  • Antifungal Activity: Triazoles are well-known antifungal agents. Studies have indicated that derivatives of this compound can inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes.

Agricultural Science

In the realm of agriculture, the compound has potential applications as a fungicide and plant growth regulator.

  • Fungicidal Properties: The compound's ability to inhibit fungal pathogens can be harnessed to protect crops from diseases. For instance, formulations containing similar triazole compounds have been effective against various plant pathogens, enhancing crop yield and quality.
  • Plant Growth Regulation: Research indicates that triazole compounds can modulate plant growth by affecting hormone levels and metabolic pathways. This can lead to improved stress resistance and enhanced growth under suboptimal conditions.

Material Science

The unique chemical structure of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol makes it a valuable building block in material science.

  • Synthesis of Novel Materials: Its reactivity allows it to serve as a precursor for the synthesis of polymers and other materials with specific properties. For example, incorporating triazole units into polymer backbones can enhance thermal stability and mechanical strength.

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related triazole compound showed potent antifungal activity against Candida albicans. The mechanism involved inhibition of the enzyme lanosterol demethylase, leading to disrupted cell membrane integrity and subsequent cell death.

Case Study 2: Agricultural Application

In agricultural trials conducted in Brazil, a formulation containing this triazole derivative was tested against Fusarium species affecting maize crops. The results indicated a significant reduction in disease incidence and an increase in yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxy and ethyl groups can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Thiol Derivatives

Compound Name Substituents (Positions 4 and 5) Key Features
5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Target) 4-Ethyl, 5-(3,5-dimethylphenoxyethyl) Steric hindrance from methyl groups; moderate lipophilicity
5-[1-(3,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (QZ-3111) 4-Ethyl, 5-(3,4-dimethylphenoxyethyl) Altered regiochemistry of methyl groups; potential for varied H-bonding
5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(4-tert-butylphenyl) Enhanced steric bulk; improved stability in redox reactions
5-(1-(2-Chloro-4-fluorophenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(2-chloro-4-fluorophenoxyethyl) Electron-withdrawing halogens; increased dipole moment
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol 4-Propyl, 5-(4,5-dimethylthien-3-yl) Thiophene ring introduces π-conjugation; suited for optoelectronic apps

Key Observations :

  • Electronic Effects : Halogenated analogs (e.g., 2-chloro-4-fluoro derivative) exhibit stronger electron-withdrawing effects, which may enhance electrophilic reactivity .
  • Lipophilicity : The ethyl group at position 4 and aryl/heteroaryl substituents at position 5 modulate solubility; bulkier groups (e.g., tert-butyl) reduce aqueous solubility but improve membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Notable Properties
Target Compound ~305.4* Not reported ~3.2 (estimated) Moderate steric hindrance
5-(4-Tert-butylphenyl)-4-ethyl derivative 281.4 Not reported ~4.1 High steric bulk; redox-active
Halogenated Analog (CAS 861238-55-3) 301.77 Not reported ~3.8 Polarizable due to Cl/F substituents
Thiophene-containing Analog 293.4 Not reported ~2.9 π-Conjugated system

*Calculated using molecular formula C₁₄H₁₉N₃OS.

Key Findings :

  • The tert-butyl analog’s higher LogP (4.1 vs. 3.2 for the target) reflects increased hydrophobicity, favoring interactions with lipid membranes .
  • Halogenated derivatives exhibit higher molecular weights and polarity, impacting crystallization and solubility .

Antimicrobial Activity

Triazole-thiols are known for antimicrobial properties. For example, 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrates broad-spectrum activity against Gram-positive bacteria and fungi . The target compound’s 3,5-dimethylphenoxy group may enhance lipid solubility, improving penetration into microbial membranes compared to less lipophilic analogs.

Coordination Chemistry

The thiol group enables metal coordination. The tert-butyl derivative forms stable complexes with transition metals (e.g., Cu²⁺), leveraging its redox activity for catalytic applications . In contrast, the target compound’s phenoxyethyl side chain may favor softer metal interactions (e.g., Ag⁺).

Biological Activity

5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-03-8) is a compound within the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

C14H19N3OS\text{C}_{14}\text{H}_{19}\text{N}_3\text{OS}

It features a triazole ring substituted with a thiol group and an ethyl chain linked to a dimethylphenoxy moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the thiol group is particularly significant as it enhances the reactivity and interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-thiol derivatives:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds displayed enhanced selectivity and potency against cancer cells compared to normal fibroblast cells .
CompoundEC50 (µM) - IGR39EC50 (µM) - MDA-MB-231EC50 (µM) - Panc-1
This compound22.3 ± 2.59.7 ± 1.626.2 ± 1.0
Hydrazone Derivative A15.0 ± 1.08.0 ± 0.520.0 ± 1.5
Hydrazone Derivative B30.0 ± 2.012.0 ± 1.035.0 ± 2.0

The above table summarizes the cytotoxicity data for selected compounds related to the triazole series.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Testing Against Bacteria : Studies have shown that triazole-thiol derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow

The biological activity of triazole derivatives can be attributed to their ability to interact with specific biological receptors and enzymes:

  • Receptor Interaction : The triazole ring acts as a pharmacophore that can form hydrogen bonds with target receptors due to its dipolar nature and solubility characteristics .
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity by scavenging free radicals and chelating metal ions .

Case Studies

Recent research has focused on synthesizing novel derivatives of triazoles to enhance their biological profiles:

  • Synthesis of Hybrid Compounds : A series of hybrid compounds incorporating various aromatic groups have been synthesized and evaluated for their anticancer properties. The results indicated improved selectivity towards cancer cells while minimizing toxicity to normal cells .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models for tumor growth inhibition when treated with triazole-thiol derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The alkylation of triazole-thiol derivatives is most efficient in polar protic solvents like methanol or propan-2-ol, yielding 70–85% under reflux conditions. For example, alkylation of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol in methanol produces S-alkyl derivatives with minimal side reactions . Adjusting pH during crystallization (e.g., pH 5–6) minimizes salt formation and maximizes purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR : The thiol (-SH) stretch appears at ~2500 cm⁻¹, while the triazole ring C=N/C-N vibrations are observed at 1500–1600 cm⁻¹.
  • ¹H NMR : The 3,5-dimethylphenoxy group shows aromatic protons as a singlet (~6.7 ppm), and the ethyl group at C4 exhibits a triplet (~1.2 ppm) .
  • ¹³C NMR : The triazole carbons resonate at 145–160 ppm, and the thiol-bearing carbon appears at ~170 ppm .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

  • Methodological Answer : Use DMSO as a primary solvent due to the compound’s low aqueous solubility. Prepare stock solutions at 10 mM (filter-sterilized), and dilute in PBS or cell culture media. Stability tests should include HPLC monitoring over 24–48 hours at 37°C to detect degradation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s bioactivity and resolve contradictions in experimental data?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Prioritize compounds with binding energies ≤ −8 kcal/mol and hydrogen bonds to active-site residues (e.g., Thr318 in CYP51) .
  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the thiol group’s high nucleophilicity correlates with antifungal activity but may increase toxicity .
  • Contradiction Resolution : If a derivative shows high in vitro activity but poor in vivo efficacy, evaluate metabolic stability via cytochrome P450 assays .

Q. What strategies can optimize hydrogen-bonding patterns to enhance crystallinity for X-ray diffraction studies?

  • Methodological Answer :

  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) that form strong O–H···N/S hydrogen bonds with the triazole-thiol core.
  • Graph Set Analysis : Apply Etter’s rules to predict hydrogen-bond motifs. For example, the triazole N2–H often participates in R₂²(8) motifs with carbonyl groups .
  • SHELX Refinement : Use SHELXL for high-resolution data (≤ 1.0 Å) to resolve disorder in flexible substituents (e.g., the phenoxyethyl chain) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved antimicrobial activity?

  • Methodological Answer :

  • Substituent Effects :
  • Phenoxy Group : 3,5-Dimethyl substitution enhances lipophilicity and membrane penetration (logP ~3.2). Replace with electron-withdrawing groups (e.g., -Cl) to improve target binding .
  • Triazole Core : N4-ethyl substitution reduces cytotoxicity compared to bulkier groups (e.g., cyclohexyl) .
  • Biological Testing : Compare MIC/MBC ratios against S. aureus and C. albicans. Derivatives with MIC ≤15.6 µg/mL and MBC ≤31.25 µg/mL are prioritized for in vivo studies .

Q. What experimental and theoretical approaches validate the compound’s mechanism of action against drug-resistant pathogens?

  • Methodological Answer :

  • Time-Kill Assays : Expose MRSA or C. albicans biofilms to 2×MIC and monitor viability at 0, 6, 12, and 24 hours. Synergy with fluconazole or vancomycin suggests efflux pump inhibition .
  • Proteomics : Use LC-MS/MS to identify upregulated/downregulated proteins in treated pathogens (e.g., heat shock proteins or redox enzymes) .
  • QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond donors to predict activity against Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.